The synthesis of trans-Hydroxy Praziquantel can be approached through several methods, often involving the modification of the original Praziquantel structure. One notable method includes the use of ethanolamine in a telescoped synthesis process that improves yield and purity. This process involves several key steps:
Trans-Hydroxy Praziquantel has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound features:
The crystal structure analysis indicates that trans-Hydroxy Praziquantel crystallizes in a monoclinic space group, showcasing specific intermolecular interactions that enhance its stability and solubility profiles .
Trans-Hydroxy Praziquantel participates in various chemical reactions that can modify its structure or enhance its activity:
The reactivity profile of trans-Hydroxy Praziquantel suggests that it could undergo further modifications to improve therapeutic efficacy or reduce side effects .
The mechanism of action of trans-Hydroxy Praziquantel primarily involves:
This mechanism underscores its effectiveness as an anthelmintic agent, particularly against schistosomes .
Trans-Hydroxy Praziquantel exhibits several notable physical and chemical properties:
These properties are critical for developing effective pharmaceutical formulations .
Trans-Hydroxy Praziquantel has significant applications in both research and clinical settings:
trans-4-Hydroxy praziquantel (trans-4-OH-PZQ) is the primary oxidative metabolite of the anthelmintic drug praziquantel (PZQ). It is formed predominantly via cytochrome P450 (CYP)-mediated hydroxylation, with CYP2C19, CYP3A4, CYP2J2, and CYP2C9 identified as key enzymes [4] [10]. Unlike the racemic PZQ parent compound, trans-4-OH-PZQ exhibits intrinsic antischistosomal activity, contributing significantly to the efficacy of PZQ therapy. Studies confirm its potency against Schistosoma haematobium and S. mansoni, with in vitro IC₅₀ values of 1.47 μg/mL (comparable to racemic PZQ at 0.03 μg/mL) [2] [5]. Stereoselectivity is a critical feature: The R-enantiomer of trans-4-OH-PZQ mirrors the activity of the active R-PZQ enantiomer, inducing tegumental damage, Ca²⁺ influx, and paralysis in adult worms [5] [9]. This metabolite therefore represents a therapeutically active entity, not merely an inactivation product.
Table 1: Metabolic Pathway and Bioactivity of trans-4-OH-PZQ
Property | Detail | Reference |
---|---|---|
Primary Formation Route | CYP2C19/CYP3A4/CYP2J2-mediated hydroxylation of R-PZQ | [4] [10] |
Antischistosomal Activity | IC₅₀ against S. haematobium: 1.47 μg/mL | [2] |
Stereoselectivity | R-trans-4-OH-PZQ induces tegumental damage & Ca²⁺ influx; S-isomer inactive | [5] [9] |
Contribution to Efficacy | Synergistic with R-PZQ; active against juvenile and adult worms | [5] [6] |
The identification of trans-4-OH-PZQ emerged in the early 1980s alongside pharmacological studies of PZQ. Initial research focused on PZQ’s mechanism revealed a major polar metabolite detectable in human plasma and urine. By 1992, chiral separation techniques enabled the isolation of R- and S-enantiomers of both PZQ and trans-4-OH-PZQ, confirming the superior anthelmintic activity of the R-enantiomers [5]. R-trans-4-OH-PZQ demonstrated near-equivalent efficacy to R-PZQ against S. mansoni in vitro (ED₅₀ ~0.01 μg/mL), altering parasite morphology (tegumental blebbing, contraction) [5].
Analytical characterization advanced significantly with liquid chromatography-mass spectrometry (LC-MS/MS). Studies in the 2010s–2020s quantified plasma concentrations of trans-4-OH-PZQ in treated populations, revealing its correlation with PZQ exposure and pharmacogenetic variants [4] [6] [10]. Key milestones include:
Table 2: Analytical Evolution in Characterizing trans-4-OH-PZQ
Era | Key Analytical Method | Discovery | |
---|---|---|---|
1980-1990s | Thin-layer chromatography, HPLC | Detection of hydroxylated PZQ metabolites; initial chiral separation | |
1990s-2000s | Chiral HPLC, Scanning Electron Microscopy | Confirmation of R-trans-4-OH-PZQ bioactivity; morphological effects | |
2010s-2020s | UPLC-MS/MS, Pharmacogenetics | High-sensitivity quantification; impact of CYP2C19/CYP2J2 on metabolic ratios | [4] [10] |
trans-4-OH-PZQ underpins the global schistosomiasis control strategy reliant on mass drug administration (MDA) of PZQ. As the sole therapeutic option for 251 million people requiring preventive chemotherapy (WHO 2021 data), PZQ’s efficacy hinges partly on this metabolite [8]. Pharmacogenetic studies reveal that polymorphisms in metabolizing enzymes directly influence trans-4-OH-PZQ exposure:
Table 3: Impact of trans-4-OH-PZQ Variability on Schistosomiasis Control
Factor | Effect on trans-4-OH-PZQ | Programmatic Implication | |
---|---|---|---|
CYP2C192/3 alleles | ↓ Metabolic ratio (MR) | Potential suboptimal exposure in poor metabolizers (~20% Africans) | [4] [10] |
CYP2J2*7 allele | ↑ Metabolic ratio (MR) | Enhanced metabolite exposure; possible efficacy advantage | [10] |
MDA coverage | Dependence on population PK | Critical for reaching WHO elimination goals (2021–2030 roadmap) | [8] |
Regional elimination programs are advancing: China, Egypt, Brazil, and Cambodia have transitioned toward interruption of transmission via intensive MDA [8]. The pharmacodynamics of trans-4-OH-PZQ—acting synergistically with PZQ on schistosome TRP channels (Sm.TRPMPZQ) to induce Ca²⁺-mediated paralysis—makes it indispensable for this progress [9]. Research continues to explore metabolite monitoring as a biomarker for optimizing MDA in diverse genetic landscapes.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0